molecular formula C4H6Cl2N2S B7722226 2-Amino-4-(chloromethyl)thiazole hydrochloride CAS No. 60090-58-6

2-Amino-4-(chloromethyl)thiazole hydrochloride

Cat. No.: B7722226
CAS No.: 60090-58-6
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
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Description

2-Amino-4-(chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H5ClN2S · HCl and a molecular weight of 185.07 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group into the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar chloromethylating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a solid form .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(chloromethyl)thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride involves the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid in the presence of a catalyst.", "Starting Materials": [ "2-aminothiazole", "Formaldehyde", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole in hydrochloric acid", "Step 2: Add formaldehyde to the solution and stir", "Step 3: Add a catalyst to the mixture and heat under reflux", "Step 4: Allow the reaction to proceed for several hours", "Step 5: Cool the mixture and filter the resulting solid", "Step 6: Wash the solid with water and dry", "Step 7: Dissolve the solid in hydrochloric acid to obtain 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride" ] }

CAS No.

60090-58-6

Molecular Formula

C4H6Cl2N2S

Molecular Weight

185.07 g/mol

IUPAC Name

4-(chloromethyl)-1,3-thiazol-2-amine;hydron;chloride

InChI

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H

InChI Key

NMAKJOWVEDTHOA-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N)CCl.Cl

Canonical SMILES

[H+].C1=C(N=C(S1)N)CCl.[Cl-]

Related CAS

59608-97-8

Origin of Product

United States

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